Rac-(3'R,4S)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid
CAS No.:
Cat. No.: VC16580726
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12O3 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | (1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid |
| Standard InChI | InChI=1S/C12H12O3/c13-11(14)9-7-12(9)5-6-15-10-4-2-1-3-8(10)12/h1-4,9H,5-7H2,(H,13,14)/t9-,12-/m0/s1 |
| Standard InChI Key | JXJOMJKPHPZPAD-CABZTGNLSA-N |
| Isomeric SMILES | C1COC2=CC=CC=C2[C@@]13C[C@H]3C(=O)O |
| Canonical SMILES | C1COC2=CC=CC=C2C13CC3C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Spirocyclic Architecture
The defining feature of this compound is its spirocyclic core, where the benzopyran oxygen heterocycle (a fused benzene and pyran ring) connects via a single carbon atom to a cyclopropane ring. This arrangement imposes significant steric constraints, stabilizing the molecule’s conformation and potentially enhancing binding selectivity in biological systems. The spiro junction at the 4-position of the benzopyran and the 1'-position of the cyclopropane creates a three-dimensional geometry that distinguishes it from planar aromatic systems.
Molecular Formula and Stereochemistry
The molecular formula C₁₂H₁₂O₃ (molecular weight: 204.22 g/mol) reflects the compound’s hybrid structure, merging a benzopyran-derived C₁₀H₈O₂ moiety with a cyclopropane-carboxylic acid group (C₂H₄O₂). The stereochemical descriptor (3'R,4S) specifies the absolute configuration at the spiro center and cyclopropane ring, critical for interactions with chiral biological targets.
Table 1: Structural and Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | (1'R,4S)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid |
| Molecular Formula | C₁₂H₁₂O₃ |
| Molecular Weight | 204.22 g/mol |
| InChIKey | JXJOMJKPHPZPAD-CABZTGNLSA-N |
| SMILES (Isomeric) | C1COC2=CC=CC=C2[C@@]13C[C@H]3C(=O)O |
| PubChem CID | 94419948 |
Synthetic Pathways and Methodological Considerations
Current Synthetic Strategies
While no explicit synthesis route for this compound is documented, analogous spirocyclic systems are typically constructed through:
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Ring-Closing Metathesis: Formation of the cyclopropane via transition-metal-catalyzed reactions.
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Acid-Catalyzed Cyclization: Benzopyran rings are often synthesized from phenolic precursors under acidic conditions.
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Suzuki-Miyaura Cross-Coupling: Used in structurally related biphenyl carboxylic acids to introduce aromatic substituents .
A hypothetical route could involve coupling a pre-formed benzopyran intermediate with a cyclopropane-carboxylic acid precursor using palladium catalysis, followed by resolution of the racemic mixture to isolate the (3'R,4S) enantiomer .
Challenges in Synthesis
Key hurdles include:
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Stereochemical Control: Achieving high enantiomeric excess at the spiro center.
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Cyclopropane Stability: Strain in the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening.
Pharmacological and Biological Evaluation
Anticancer Hypotheses
Biphenyl carboxylic acids with rigid substituents, such as cyclopropane rings, demonstrate cytotoxicity against breast cancer cell lines (e.g., IC₅₀: 9.54–10.78 μM for MCF-7 and MDA-MB-231) . Molecular docking studies indicate that the spirocyclic framework could mimic steroidal structures, enabling interactions with hormone receptors like estrogen receptor alpha (ERα) .
| Hazard | Precautionary Measures |
|---|---|
| Skin Contact | Wear nitrile gloves; wash immediately with soap/water |
| Eye Exposure | Use goggles; rinse cautiously with water for 15 minutes |
| Inhalation | Use fume hood; monitor air concentrations |
| Storage | Store in cool, dry place away from oxidizers |
Computational and Analytical Insights
In Silico Binding Studies
Molecular docking simulations of analogous carboxylic acids reveal strong binding affinities (-8.2 to -9.5 kcal/mol) to ERα, driven by hydrogen bonds with Arg394 and hydrophobic interactions with Leu387 . The spirocyclic system’s rigidity may reduce entropic penalties upon binding, enhancing potency compared to flexible analogs.
Spectroscopic Characterization
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